4-[(5-chloro-2-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
4-(5-chloro-2-methylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-5-26(6-2)21(27)17-12-23-20-16(10-8-14(4)24-20)19(17)25-18-11-15(22)9-7-13(18)3/h7-12H,5-6H2,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZQLLXKATUHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)Cl)C)C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-2-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro-Substituted Phenyl Group: This step involves the coupling of the naphthyridine core with a chloro-substituted phenylamine derivative.
Functionalization with Diethylamino and Carboxamide Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-chloro-2-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[(5-chloro-2-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying specific biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 4-[(5-chloro-2-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular properties, and synthetic methodologies of the target compound with its analogs:
Biological Activity
4-[(5-chloro-2-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with a complex structure that includes a naphthyridine core and various functional groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
IUPAC Name: 4-(5-chloro-2-methylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Molecular Formula: C21H23ClN4O
CAS Number: 1251600-63-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. The presence of the chloro-substituted phenyl group and the naphthyridine core enhances its binding affinity to these targets, potentially leading to modulation of their activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effective inhibition against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of naphthyridine derivatives, revealing that certain compounds exhibited bactericidal effects at varying concentrations. The time-kill assay demonstrated that these compounds could effectively reduce bacterial counts over time.
- Synergistic Effects : Some derivatives showed synergistic effects when combined with established antibiotics like Ciprofloxacin, resulting in lower MICs. This suggests that these compounds could enhance the efficacy of existing treatments .
- Biofilm Inhibition : The same studies reported significant reductions in biofilm formation by pathogenic bacteria, which is crucial for treating chronic infections where biofilms are prevalent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tolfenamic Acid | Aminobenzoic acid derivative | Anti-inflammatory, analgesic |
| Indazole Derivatives | Aromatic structures similar to naphthyridines | Antimicrobial, anticancer |
This compound is unique due to its specific combination of functional groups, which may confer distinct biological properties compared to similar compounds.
Q & A
Basic: What are the key steps in synthesizing 4-[(5-chloro-2-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide, and how are reaction conditions optimized?
Answer:
Synthesis typically involves:
Core Formation : Cyclization of precursors (e.g., pyridine derivatives) under reflux with POCl₃ in DMF to form the naphthyridine backbone .
Functionalization : Substitution reactions to introduce the 5-chloro-2-methylphenylamino group via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig coupling .
Carboxamide Formation : Amide coupling using reagents like EDC/HOBt or DCC to attach the N,N-diethyl group to the carboxylate .
Optimization : Temperature (60–120°C), solvent polarity (DMF for polar intermediates), and catalyst selection (Pd-based for cross-coupling) are critical. Reaction progress is monitored via TLC and HPLC .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z ~423 [M⁺]) .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: ~62%, N: ~9.9%) .
Advanced: How do structural modifications (e.g., substituent variations) affect its bioactivity?
Answer:
- Chlorine Position : The 5-chloro group enhances electrophilicity, improving target binding (e.g., kinase inhibition) .
- Diethyl Carboxamide : Increases lipophilicity, enhancing membrane permeability (logP ~3.5 predicted) .
- Methyl Groups : Steric hindrance from 2-methylphenyl may reduce off-target interactions. Comparative studies with analogs (e.g., 3-chlorophenyl vs. 4-chlorophenyl) show 10–20% differences in IC₅₀ values .
Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like EGFR or PARP .
Advanced: What computational strategies are used to predict reaction pathways for synthesizing novel naphthyridine derivatives?
Answer:
- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) identify transition states and intermediates .
- Machine Learning : Training models on existing naphthyridine synthesis data to predict optimal conditions (solvent, catalyst) .
- In Silico Screening : Virtual libraries assess substituent effects on reactivity (e.g., Hammett σ values for electron-withdrawing groups) .
Basic: What solvents and purification methods are optimal for isolating this compound?
Answer:
- Solubility : Prefer DCM or THF for intermediates; polar aprotic solvents (DMF) for coupling reactions .
- Purification :
Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for apoptosis) .
- Data Normalization : Adjust for batch effects (e.g., plate-to-plate variability) via Z-score transformation .
- Mechanistic Studies : SPR (surface plasmon resonance) validates direct target binding, ruling out off-target effects .
Basic: What are the primary biological targets of this compound, and how are inhibitory assays designed?
Answer:
Advanced: What strategies mitigate degradation during in vitro or in vivo studies?
Answer:
- Stability Testing : HPLC-MS monitors degradation products under physiological conditions (pH 7.4, 37°C) .
- Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance solubility and half-life .
- Metabolite ID : LC-QTOF identifies oxidative metabolites (e.g., hydroxylation at C7) .
Basic: How is the compound’s logP and pKa determined experimentally?
Answer:
- logP : Shake-flask method (octanol/water partitioning) with UV detection at λmax .
- pKa : Potentiometric titration (GLpKa) or capillary electrophoresis .
Advanced: What crystallographic techniques elucidate its 3D structure and binding modes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
